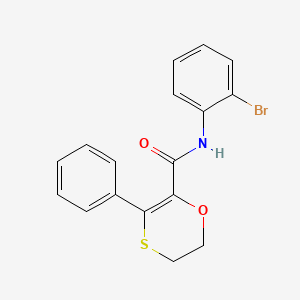![molecular formula C18H17N7O2 B12176081 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12176081.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,1-c][1,2,4]triazinone moiety and a triazolo[4,3-a]pyridine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridazinone derivative with a triazole compound under specific reaction conditions. The reaction is often catalyzed by a Lewis acid such as SnCl4 or Me3SiCl, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of new industrial chemicals and materials, particularly those with specialized properties such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and proliferation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function and leading to the suppression of downstream signaling pathways.
類似化合物との比較
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole moiety and have been studied for their potential as kinase inhibitors.
Pyridazinone derivatives: These compounds contain the pyridazinone moiety and have been investigated for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H17N7O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17N7O2/c26-17(19-10-9-16-23-22-14-5-1-3-11-24(14)16)8-7-13-18(27)25-12-4-2-6-15(25)21-20-13/h1-6,11-12H,7-10H2,(H,19,26) |
InChIキー |
USWHDYDKYXVTIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)

![1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12176012.png)






![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B12176050.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B12176058.png)
![2-(4-fluorophenyl)-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12176066.png)
![N-[4-(trifluoromethyl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12176089.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12176096.png)
